molecular formula C10H11F3N2 B13540254 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine

1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine

Cat. No.: B13540254
M. Wt: 216.20 g/mol
InChI Key: RUQXVFOYQQPJRU-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine typically involves the reaction of 5-(trifluoromethyl)-2-pyridinecarboxaldehyde with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or methanol, and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: N-bromosuccinimide, thionyl chloride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .

Scientific Research Applications

1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains, leading to modulation of protein function and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol
  • (1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl)methanol

Uniqueness

1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-2-3-8(15-6-7)9(14)4-1-5-9/h2-3,6H,1,4-5,14H2

InChI Key

RUQXVFOYQQPJRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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